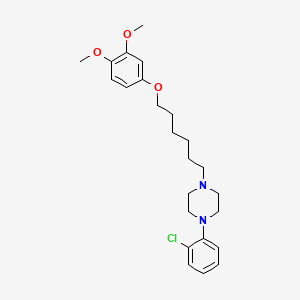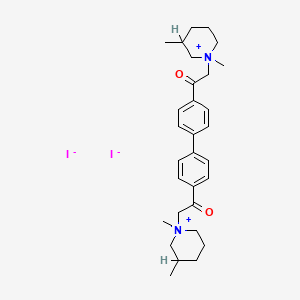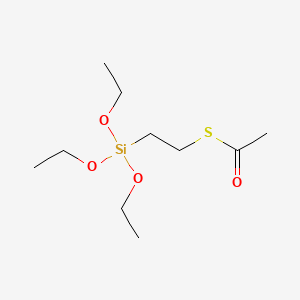
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the aminomethyl group, and esterification. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagent.
Aminomethylation: Introduction of the aminomethyl group through reductive amination or other suitable methods.
Esterification: Formation of the ester linkage using isopropyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride can be compared with similar compounds to highlight its uniqueness:
Cyclopropanecarboxylic acid derivatives: Similar compounds with variations in the substituents on the cyclopropane ring.
Aminomethyl-substituted compounds: Compounds with different aminomethyl groups or positions.
Chlorophenyl derivatives: Compounds with different halogen substitutions on the phenyl ring.
These comparisons help to understand the distinct properties and applications of this compound in various fields.
Properties
CAS No. |
105310-30-3 |
|---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
[(1S,2R)-2-(4-chlorophenyl)-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c1-9(2)18-13(17)14(7-11(14)8-16)10-3-5-12(15)6-4-10;/h3-6,9,11H,7-8,16H2,1-2H3;1H/t11-,14+;/m1./s1 |
InChI Key |
OYJJYVNQJPKLIY-GGMFNZDASA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |
Canonical SMILES |
CC(C)OC(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)




![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)




